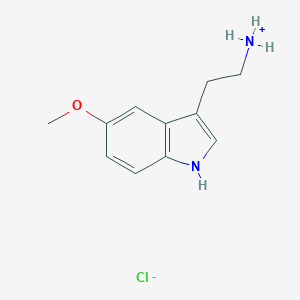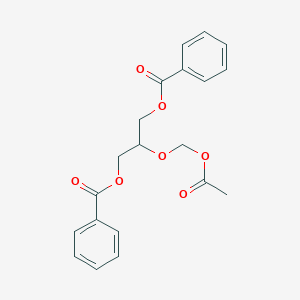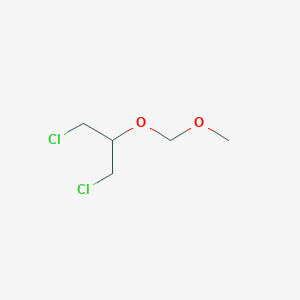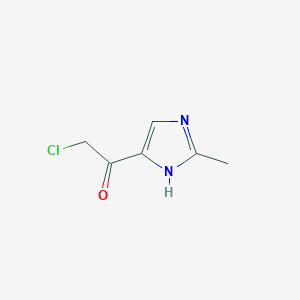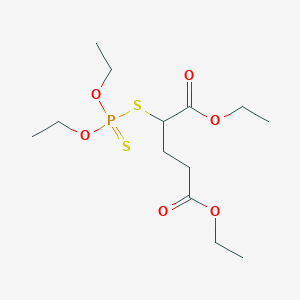
alpha-Glutarate malathion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-glutarate malate, also known as alpha-ketoglutarate malate, is a chemical compound that is widely used in scientific research. It is a combination of alpha-ketoglutarate and malic acid, two important molecules in the body. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of energy in the body. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. Alpha-glutarate malate has been shown to have a number of biochemical and physiological effects, and has potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of alpha-glutarate malate is not fully understood, but it is believed to be related to its role in energy metabolism. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of ATP, the primary energy currency of the cell. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. By combining these two molecules, alpha-glutarate malate may help to increase energy production and reduce fatigue.
Biochemische Und Physiologische Effekte
Alpha-glutarate malate has a number of biochemical and physiological effects. It has been shown to increase ATP production, which may help to improve athletic performance and reduce fatigue. It has also been shown to increase muscle mass, possibly through its role in protein synthesis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-glutarate malate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use. It is a relatively new compound, and there is still much that is not known about its effects. Additionally, it may not be appropriate for use in certain types of experiments, such as those involving animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on alpha-glutarate malate. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and may be able to help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has been shown to have a number of metabolic effects, and may be able to help regulate glucose and lipid metabolism. Finally, there is also interest in its potential use in the development of new drugs and therapeutic agents. Its unique combination of alpha-Glutarate malathionutarate and malic acid may make it a useful starting point for the development of novel compounds with a wide range of applications.
Synthesemethoden
Alpha-glutarate malate can be synthesized by combining alpha-Glutarate malathionutarate and malic acid in a 1:1 ratio. The reaction can be catalyzed by a variety of enzymes, including fumarase, which converts malic acid to fumaric acid, and aconitase, which converts fumaric acid to alpha-Glutarate malathionutarate. The resulting alpha-glutarate malate is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Alpha-glutarate malate has a wide range of scientific research applications. It is commonly used as a nutritional supplement, and has been shown to have a number of health benefits. It has been used to improve athletic performance, increase muscle mass, and reduce fatigue. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
19594-34-4 |
|---|---|
Produktname |
alpha-Glutarate malathion |
Molekularformel |
C13H25O6PS2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
diethyl 2-diethoxyphosphinothioylsulfanylpentanedioate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-16-12(14)10-9-11(13(15)17-6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
AZCYCJZIXYBDLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
Synonyme |
Phosphorodithioic acid O,O-diethyl S-[1,3-bis(ethoxycarbonyl)propyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



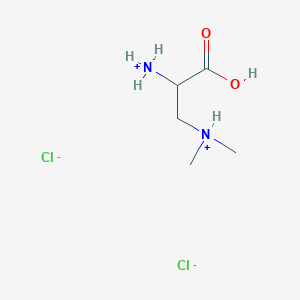
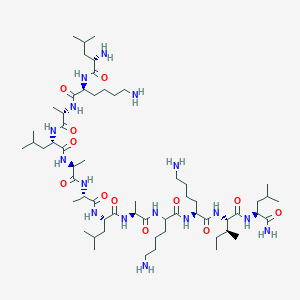
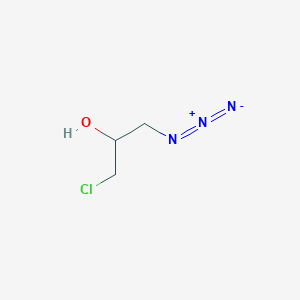
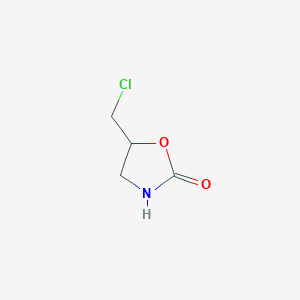
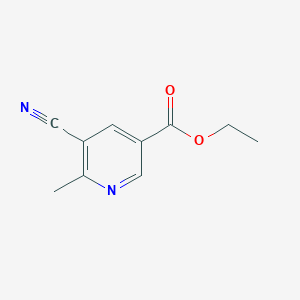
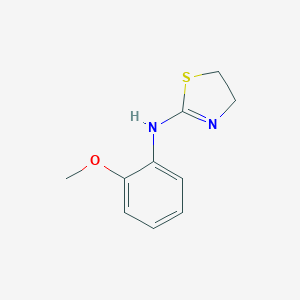
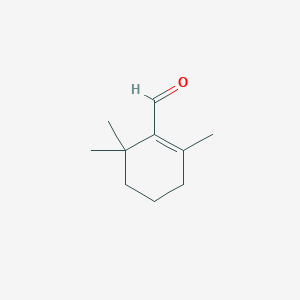
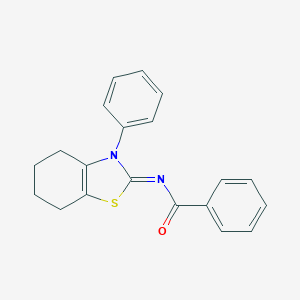
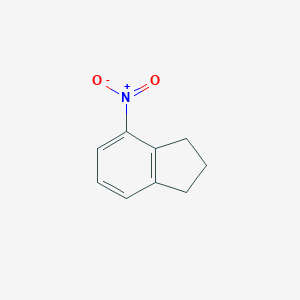
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
